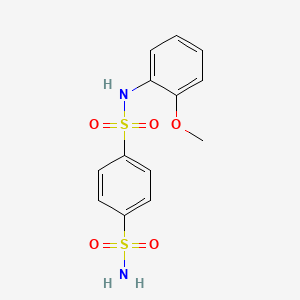

N-(2-methoxyphenyl)-1,4-benzenedisulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyphenyl)-1,4-benzenedisulfonamide belongs to a class of compounds known as sulfonamides. These compounds have been extensively studied due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

Sulfonamides like N-(2-methoxyphenyl)-1,4-benzenedisulfonamide are typically synthesized through reactions involving sulfonyl chlorides and amines. For instance, Carlsen (1998) described a method for synthesizing similar compounds using benzenedisulfonyl chloride and 4-methoxybenzylamine in dichloromethane (Carlsen, 1998).

Molecular Structure Analysis

The molecular structure of sulfonamides like N-(2-methoxyphenyl)-1,4-benzenedisulfonamide is characterized by the presence of a sulfonamide group attached to an aromatic ring. Rodrigues et al. (2015) discussed the crystal structures of similar sulfonamides, highlighting the significance of intermolecular interactions in defining their supramolecular architecture (Rodrigues et al., 2015).

Chemical Reactions and Properties

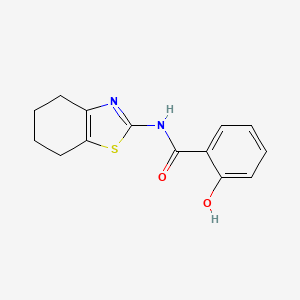

Sulfonamides can participate in various chemical reactions, including substitutions and cyclizations. For example, Rozentsveig et al. (2011) demonstrated the reaction of a sulfonamide with thiourea to produce a thiazole derivative (Rozentsveig et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamides depend on their molecular structure. Properties such as solubility, melting point, and crystalline structure can be inferred from the molecular design and intermolecular interactions, as discussed in the crystal structure analysis.

Chemical Properties Analysis

Sulfonamides like N-(2-methoxyphenyl)-1,4-benzenedisulfonamide exhibit a range of chemical properties, including the ability to act as inhibitors or reactants in various chemical reactions. For instance, Barbero et al. (1996) explored the use of a related compound, N-Hydroxy-o-benzenedisulfonimide, as a selective oxidizing agent, indicating the potential reactivity of sulfonamides (Barbero et al., 1996).

Mécanisme D'action

Target of Action

The primary target of N-(2-methoxyphenyl)benzene-1,4-disulfonamide is dihydrofolate reductase (DHFR) . DHFR is a key enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), which is the precursor of the co-factors required for the biosynthesis of purine nucleotides, thymidine (precursor for DNA replication), and several amino acids .

Mode of Action

The compound interacts with DHFR, inhibiting its function . This inhibition disrupts the conversion of DHF to THF, thereby affecting the biosynthesis of purine nucleotides and thymidine . The disruption of these biochemical pathways can lead to the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The inhibition of DHFR affects the folate cycle, which is crucial for the synthesis of purine nucleotides and thymidine . These molecules are essential for DNA replication and repair, and their depletion can lead to cell cycle arrest and apoptosis .

Result of Action

The inhibition of DHFR by N-(2-methoxyphenyl)benzene-1,4-disulfonamide can lead to the disruption of DNA synthesis and cell cycle progression, resulting in cell death . This makes the compound a potential candidate for the treatment of diseases characterized by rapid cell proliferation, such as cancer .

Propriétés

IUPAC Name |

4-N-(2-methoxyphenyl)benzene-1,4-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5S2/c1-20-13-5-3-2-4-12(13)15-22(18,19)11-8-6-10(7-9-11)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYYEQBEHQAZTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)benzene-1,4-disulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-1,3-thiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5639110.png)

![ethyl ({5-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)carbamate](/img/structure/B5639119.png)

![methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5639133.png)

![5-(5-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-furyl)-2-benzofuran-1(3H)-one](/img/structure/B5639146.png)

![N-[(2-aminopyridin-3-yl)methyl]-4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5639164.png)

![9-(3-cyclohexen-1-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5639180.png)

![2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5639181.png)

![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639187.png)